Nemonapride
Overview
Description
Synthesis Analysis
Nemonapride's synthesis involves complex chemical processes that have been the subject of research aiming to optimize its production. A notable method includes a nine-step synthesis from D-alanine, involving key steps such as a Birch reduction and the reduction of a pyrrolidinone to pyrrolidine, culminating in coupling with a benzoic acid derivative to yield Nemonapride as a single enantio- and diastereomer (Hoang et al., 2008). Another approach features a protecting-group-free synthesis using europium(III) trifluoromethanesulfonate-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol, demonstrating an efficient pathway to construct the pyrrolidine skeleton (Uesugi et al., 2017).
Scientific Research Applications
Labeling Dopamine Receptors
[^3H]-nemonapride is used to label D4 dopamine receptors and sigma sites in the calf brain, providing insights into the binding properties of these receptors (Helmeste, Tang, Li, & Fang, 1997).
Studying Dopaminergic Systems
[^3H]Nemonapride and [^3H]spiperone are widely used to study dopaminergic systems both in vitro and in vivo. They have shown differences in Bmax values by an average of 20%, indicating varied binding capacities (Vile, D'Souza, & Strange, 1995).
Research in Schizophrenia
Nemonapride has been used to study σ2 receptor binding in schizophrenic brain tissues, offering insights into the neurological underpinnings of schizophrenia (Helmeste, Tang, Bunney, Potkin, & Jones, 1996).
Pharmacokinetic Studies
A method involving high-performance liquid chromatography has been developed for monitoring nemonapride levels in schizophrenia patients, aiding in the study of its pharmacokinetics (Nagasaki, Ohkubo, Sugawar, Yasui, Ohtani, & Kaneko, 1998).
Tritium-Based Autoradiography
[^3H]nemonapride displays high affinity and selectivity for DA D2-like receptors, making it a preferred compound for tritium-based autoradiography (Marzella & Copolov, 1997).
Exploring Sigma Receptors
Nemonapride binding in brain areas like the striatum may include a sigma receptor component, which is helpful in understanding D4 dopamine receptor binding (Helmeste, Tang, Fang, & Li, 1996).
Prolactin Response Studies
Nemonapride treatment significantly increases prolactin concentrations in schizophrenic patients, indicating a strong D2 receptor blockade property of the drug (Otani et al., 1997).
Antipsychotic Potential
Nemonapride, along with other drugs like D,L-sulpiride, has shown antipsychotic potential in reducing the number of active dopamine neurons in the rat midbrain (Skarsfeldt, 1993).
In Vivo Binding Studies
[^11C]NEM binds in vivo not only to dopamine D2-like receptors in the striatum but also to sigma receptors in other regions like the cortex and cerebellum (Ishiwata & Senda, 1999).
High-Resolution Structures
High-resolution crystal structures of the DRD4 dopamine receptor bound to nemonapride have led to the discovery of a DRD4-selective agonist (Wang et al., 2017).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
The introduction of antipsychotics into Japan began with chlorpromazine in 1955 . Haloperidol was introduced in 1964, and several butyrophenone antipsychotics, benzamides . In 1961, carpipramine was first synthesized as the world’s first iminodibenzyl antipsychotic drug with a strong consciousness that Japan should develop its own antipsychotic drug, followed by clocapramine and mosapramine as improved versions . Furthermore, zotepine, the dibenzothiazepine-based antipsychotic, was synthesized in 1981 . In 1973, the butyrophenone-based timiperone and, in 1978, the benzamide-based nemonapride were synthesized . Both were successfully marketed on the basis of clinical trials, and they have been widely used . Some of them, such as zotepine, were unique antipsychotics that were later classified as atypical antipsychotics . In this chapter, we describe the substance entry of four antipsychotics developed in Japan (mosapramine, timiperone, zotepine, and nemonapride) .
properties
IUPAC Name |
N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-RDTXWAMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116422 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nemonapride | |
CAS RN |
187139-87-3, 75272-39-8 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187139-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemonapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75272-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemonapride [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEMONAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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